REACTION_CXSMILES
|
[Br-].[Br-].[Br-].[Al+3].[C:5](Cl)(=[O:7])[CH3:6].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH2:17][C:18]([OH:20])=[O:19])[CH:14]=[CH:15][CH:16]=1>ClCCl>[C:5]([C:14]1[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][C:13]=1[CH2:17][C:18]([OH:20])=[O:19])(=[O:7])[CH3:6] |f:0.1.2.3|
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Name
|
|
Quantity
|
57.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[Al+3]
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
ADDITION
|
Details
|
1N aqueous sodium hydroxide was added (100 mL)
|
Type
|
STIRRING
|
Details
|
The biphasic mixture was stirred vigorously for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid was added to the aqueous layer until the pH
|
Type
|
CUSTOM
|
Details
|
A solid precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)OC)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |